molecular formula C16H15ClN2O2 B2607005 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea CAS No. 338413-49-3

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea

Cat. No.: B2607005
CAS No.: 338413-49-3
M. Wt: 302.76
InChI Key: WTJDLWXKWTWMKR-ZHACJKMWSA-N
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Description

1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is a synthetic urea derivative characterized by a central urea core substituted with a (4-chlorophenyl)ethenyl group and a 4-methoxyphenyl moiety. The (E)-configuration of the ethenyl bridge ensures a planar geometry, which may enhance interactions with biological targets such as kinases or receptors.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-11H,1H3,(H2,18,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDLWXKWTWMKR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with an isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative .

Scientific Research Applications

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Target Compound

  • Structure : Urea core with (E)-2-(4-chlorophenyl)ethenyl and 4-methoxyphenyl groups.
  • Molecular Weight : ~350.8 g/mol (calculated).
  • The (E)-ethenyl linker may improve rigidity and π-π stacking with hydrophobic pockets in targets.

Compound T.14 [(E)-1-(4-Chlorophenyl)-3-(3-(4-Methoxystyryl)phenyl)urea] ()

  • Structure : Urea core with 4-chlorophenyl and 3-(4-methoxystyryl)phenyl groups.
  • Molecular Weight : Higher (~430 g/mol) due to the styryl (phenyl-ethenyl) substitution.
  • Biological Activity :
    • Potent antiangiogenic effects via VEGFR-2 inhibition.
    • Synergizes with compound T.2 to suppress tube formation in endothelial cells.
    • Enhances PD-L1 and c-Myc protein inhibition .
  • Comparison : The additional phenyl ring in T.14 increases steric bulk and may enhance target affinity but reduce solubility compared to the target compound.

1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-Hydroxyphenyl)urea (Compound 4) ()

  • Structure : Urea core with 4-chloro-3-(trifluoromethyl)phenyl and 4-hydroxyphenyl groups.
  • Molecular Weight : ~389.7 g/mol.
  • Key Features: Trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Synthesis : Prepared via carbamate intermediates, yielding high purity (98%) .
  • Comparison : The trifluoromethyl group in this compound may confer stronger electron-withdrawing effects compared to the target’s methoxy group, altering binding kinetics.

1-(4-Chlorophenyl)-3-{5-[(E)-2-Phenylethenyl]-1,3,4-Thiadiazol-2-yl}urea ()

  • Structure : Urea core linked to a thiadiazole ring with a (E)-styryl group.
  • Molecular Weight : ~396.8 g/mol.
  • Crystal structure confirms planar geometry (R factor = 0.068) .
  • Comparison : The thiadiazole moiety may offer additional binding interactions absent in the target compound.

Physicochemical and Structural Insights

  • Solubility : The target’s methoxy group likely improves aqueous solubility compared to purely chlorinated analogs (e.g., compound 4 in ). However, styryl or thiadiazole-containing derivatives (T.14, ) may exhibit lower solubility due to increased hydrophobicity.
  • Conformational Stability : The (E)-ethenyl configuration in the target compound and T.14 ensures planar geometry, critical for binding to flat enzymatic active sites .
  • Metabolic Stability : Trifluoromethyl groups () and heterocycles () enhance resistance to oxidative metabolism compared to the target’s methoxy group.

Biological Activity

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea, also known by its CAS number 3041-83-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its antibacterial, antifungal, and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2OC_{15}H_{13}ClN_{2}O, with a molecular weight of approximately 278.73 g/mol. The compound features a urea functional group, which is often associated with various biological activities.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against several strains. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, indicating potent antibacterial effects. The compound showed MIC values ranging from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong efficacy in inhibiting these pathogens .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It was tested against several fungal strains, showing promising results:

  • The compound exhibited MIC values against Candida albicans and Fusarium oxysporum, with ranges indicating moderate to high antifungal efficacy .

Antiviral Activity

Research regarding the antiviral potential of this compound is limited but noteworthy. Some derivatives related to this compound have shown activity against viral infections by inhibiting viral replication mechanisms .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antibacterial effects of various urea derivatives, including this compound, finding it effective against E. coli with an MIC of 0.0150.015 mg/mL .
Study 2 Examined the antifungal properties against C. albicans, reporting an MIC of 16.6916.69 µM, indicating significant antifungal activity .
Study 3 Explored antiviral properties in related compounds, suggesting potential mechanisms that could be extrapolated to this compound .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve inhibition of key enzymes or disruption of cellular processes in target organisms. The presence of the urea moiety is often linked to interactions with biological macromolecules that can lead to antimicrobial effects.

Q & A

Q. How does X-ray crystallography confirm stereochemical assignments?

  • Crystallographic Workflow :
  • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional parameters .
  • Refinement : Software like SHELXL refines the structure (R-factor ≤0.068) to validate the E-ethenyl configuration and planarity of the urea core .

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